molecular formula C28H21N2NaO8S2 B14457804 4,4'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt CAS No. 68039-54-3

4,4'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt

Cat. No.: B14457804
CAS No.: 68039-54-3
M. Wt: 600.6 g/mol
InChI Key: WSSZILCQNLWJDV-UHFFFAOYSA-M
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Description

4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the anthraquinone family, which is characterized by its anthracene backbone with quinone functionalities. It is commonly used as a dye and has significant applications in biological staining and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt typically involves the sulfonation of an anthraquinone derivative. The process begins with the anthraquinone compound, which undergoes sulfonation using sulfuric acid or oleum to introduce sulfonic acid groups. The resulting sulfonated anthraquinone is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the sulfonation and neutralization steps. The final product is purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments .

Scientific Research Applications

4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to penetrate biological tissues. The anthraquinone core can generate reactive oxygen species upon exposure to light, making it useful in photodynamic therapy. Additionally, its ability to bind to specific cellular components makes it an effective stain for biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .

Properties

CAS No.

68039-54-3

Molecular Formula

C28H21N2NaO8S2

Molecular Weight

600.6 g/mol

IUPAC Name

sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1/p-1

InChI Key

WSSZILCQNLWJDV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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